molecular formula C16H26O B3395636 2-(3,5-Di-tert-butylphenyl)ethanol CAS No. 858859-67-3

2-(3,5-Di-tert-butylphenyl)ethanol

Cat. No.: B3395636
CAS No.: 858859-67-3
M. Wt: 234.38 g/mol
InChI Key: BHZUDPUPBDUULY-UHFFFAOYSA-N
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Description

2-(3,5-Di-tert-butylphenyl)ethanol is a chemical compound characterized by a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an ethyl alcohol group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of 2-(3,5-di-tert-butylphenyl)acetic acid or the Grignard reaction involving 3,5-di-tert-butylbenzene and ethyl magnesium bromide followed by hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. The reaction conditions involve high pressure and temperature, using catalysts such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Di-tert-butylphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reactions with halogens or other electrophiles under suitable conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

2-(3,5-Di-tert-butylphenyl)ethanol is utilized in various scientific research fields:

  • Chemistry: As an antioxidant in organic synthesis to prevent unwanted oxidation reactions.

  • Biology: In studies related to oxidative stress and aging.

  • Medicine: As a potential therapeutic agent due to its antioxidant properties.

  • Industry: In the production of polymers and coatings to enhance stability and longevity.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are related to cellular respiration and metabolic processes.

Comparison with Similar Compounds

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • 3,5-Di-tert-butylphenol

Properties

IUPAC Name

2-(3,5-ditert-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-15(2,3)13-9-12(7-8-17)10-14(11-13)16(4,5)6/h9-11,17H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZUDPUPBDUULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CCO)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the title product of Example 18 (500 mg, 2.14 mmoles) in ethanol (10 ml) is added a solution of sodium borohydride (80.8 mg, 2.14 mmoles) in water (1 ml). After disappearance of starting material as judged by TLC, excess reagent is destroyed by addition of acetic acid, and the mixture concentrated. The residue is partitioned between diethyl ether and water, the organic layer dried over sodium sulfate, filtered, and evaporated. Chromatography of the residue over silica gel using mixtures of ethyl acetate and hexane as eluents affords the title compound.
Name
title product
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
80.8 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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